Imidazo[1,2-a]pyrazine-3-carbaldehyde

Antileishmanial Casein Kinase 1 Drug Discovery

Select Imidazo[1,2-a]pyrazine-3-carbaldehyde (CAS 106012-58-2) over 2-carbaldehyde or tetrahydro derivatives. The 3-aldehyde regioisomer is required for CHK1 inhibitors (IC50 down to 0.06 nM) and antileishmanial L-CK1.2 agents. Aromatic core offers 25°C higher thermal stability vs. tetrahydro analogs, enabling robust multi-step synthesis.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 106012-58-2
Cat. No. B011262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazine-3-carbaldehyde
CAS106012-58-2
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)C=O
InChIInChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H
InChIKeyFTYAMGYSJHEZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazine-3-carbaldehyde (CAS 106012-58-2) as a Privileged Scaffold in Medicinal Chemistry: Procurement and Selection Guide


Imidazo[1,2-a]pyrazine-3-carbaldehyde (CAS 106012-58-2) is a fused bicyclic heteroaromatic compound with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol. Its structure consists of an imidazole ring fused to a pyrazine ring, with a reactive aldehyde group at the 3-position. This compound serves as a versatile building block in organic synthesis and drug discovery, belonging to the broader class of imidazo[1,2-a]pyrazines that are recognized as 'privileged scaffolds' due to their ability to interact with diverse biological targets [1]. The presence of the aldehyde functionality at the 3-position enables a range of chemical transformations, including condensation reactions, reductive aminations, and transition metal-catalyzed cross-couplings, making it a valuable intermediate for constructing complex molecular architectures . Commercial availability typically includes purity specifications of 95% or higher, with storage recommendations under inert atmosphere at 2-8°C to preserve aldehyde integrity .

Why Imidazo[1,2-a]pyrazine-3-carbaldehyde (CAS 106012-58-2) Cannot Be Replaced by Simple Analogs: Critical Structural and Reactivity Differences


Substituting Imidazo[1,2-a]pyrazine-3-carbaldehyde with other imidazo[1,2-a]pyrazine regioisomers or related heterocyclic aldehydes is not a trivial decision. The position of the aldehyde group on the fused ring system profoundly influences reactivity, electronic properties, and biological target engagement. For instance, moving the aldehyde from the 3-position to the 2-position alters the electron density distribution and the accessibility of the reactive site for nucleophilic attack . Furthermore, the pyrazine core introduces an additional nitrogen atom compared to the more common imidazo[1,2-a]pyridine scaffold, which modifies hydrogen-bonding capacity, polarity, and metabolic stability . Even within the same core, hydrogenation of the pyrazine ring (e.g., 5H,6H,7H,8H-tetrahydro derivatives) dramatically changes physicochemical properties such as solubility, melting point, and thermal stability, directly impacting formulation and handling . These differences are not merely academic; they directly affect the success of downstream synthetic steps, the pharmacokinetic profile of derived compounds, and the reproducibility of biological assays.

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyrazine-3-carbaldehyde (CAS 106012-58-2) vs. Key Comparators


Enhanced Antileishmanial Potency Through C2 Modulation: Imidazo[1,2-a]pyrazine-3-carbaldehyde as a Precursor to Casein Kinase 1 Inhibitors

Imidazo[1,2-a]pyrazine-3-carbaldehyde serves as a critical starting material for the synthesis of C2-modified derivatives that exhibit potent antileishmanial activity. Modifications at the 2-position, accessible via the 3-carbaldehyde handle, yield compounds with IC50 values against Leishmania major casein kinase 1 (L-CK1.2) in the low micromolar range (e.g., 0.5–2.0 µM) [1]. In contrast, derivatives lacking the 3-carbaldehyde functionality or with different substitution patterns show significantly reduced or no activity. This structure-activity relationship (SAR) highlights the essential role of the 3-carbaldehyde in enabling targeted modifications that optimize potency [2].

Antileishmanial Casein Kinase 1 Drug Discovery

Superior Hydrogen-Bonding Capacity and Polarity: Imidazo[1,2-a]pyrazine-3-carbaldehyde vs. Imidazo[1,2-a]pyridine-3-carbaldehyde

The replacement of a carbon atom with nitrogen in the pyrazine ring (compared to the pyridine ring in imidazo[1,2-a]pyridine-3-carbaldehyde) significantly alters key physicochemical parameters. Imidazo[1,2-a]pyrazine-3-carbaldehyde exhibits a lower calculated LogP (0.54 vs. ~1.2 for the pyridine analog) and a higher topological polar surface area (tPSA) (47.26 Ų vs. ~30 Ų) [1]. This translates to improved aqueous solubility and enhanced hydrogen-bonding potential with biological targets, which can be advantageous for oral bioavailability and reducing off-target lipophilicity-driven toxicity [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Thermal Stability and Handling: Imidazo[1,2-a]pyrazine-3-carbaldehyde vs. Its 5,6,7,8-Tetrahydro Derivative

The fully aromatic Imidazo[1,2-a]pyrazine-3-carbaldehyde exhibits superior thermal stability compared to its partially saturated 5,6,7,8-tetrahydro analog. Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of approximately 210°C for the aromatic parent compound, whereas the tetrahydro derivative begins to degrade at a significantly lower 185°C . This difference is critical for reactions requiring elevated temperatures or for long-term storage. The aromatic compound also maintains a higher melting point (~154–156°C vs. ~98–101°C), which can simplify purification via recrystallization .

Process Chemistry Material Science Stability

Key Intermediate for Bacterial Type IV Secretion System Inhibitors: Imidazo[1,2-a]pyrazine-3-carbaldehyde Enables VirB11 ATPase HP0525 Inhibition

A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives, accessible via functionalization of the 3-carbaldehyde, has been identified as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system (T4SS) [1]. These inhibitors exhibit IC50 values in the low micromolar range (e.g., 1–10 µM) against HP0525 ATPase activity. While direct IC50 data for the parent aldehyde is not available, the SAR clearly shows that the 3-substitution pattern is essential for activity; 2-substituted regioisomers and other heterocyclic cores (e.g., imidazo[1,2-a]pyridines) are significantly less potent or inactive [2]. This demonstrates that the 3-carbaldehyde is a privileged starting point for developing anti-virulence agents targeting T4SS in Gram-negative pathogens.

Antibacterial Type IV Secretion VirB11 ATPase

Improved Aqueous Solubility: Imidazo[1,2-a]pyrazine-3-carbaldehyde vs. 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde

The unsubstituted Imidazo[1,2-a]pyrazine-3-carbaldehyde exhibits a calculated aqueous solubility of approximately 34 g/L at 25°C . In contrast, the 6-bromo derivative shows significantly reduced solubility (estimated <1 g/L) due to increased molecular weight and hydrophobicity from the halogen atom . This solubility advantage is crucial for reactions performed in aqueous media or for biological assays where compound precipitation can lead to false negatives. The parent aldehyde also has a lower density (1.393 g/cm³ vs. 1.91 g/cm³ for the 6-bromo analog), which can affect handling and formulation properties .

Drug Formulation Solubility Medicinal Chemistry

Synthetic Versatility: 3-Carbaldehyde Enables Diverse Derivatization Not Possible with 2- or 8-Carbaldehyde Regioisomers

The 3-carbaldehyde group in Imidazo[1,2-a]pyrazine-3-carbaldehyde exhibits unique reactivity due to the electronic influence of the adjacent bridgehead nitrogen. This position is more susceptible to nucleophilic attack and condensation reactions compared to the 2- or 8-carbaldehyde isomers [1]. For example, in iodine-catalyzed [4+1] cycloadditions, the 3-carbaldehyde derivative yields the desired imidazopyrazine products in significantly higher yields (>80%) compared to the 2-carbaldehyde analog (30–50% yield) . This difference arises from the better stabilization of reaction intermediates at the 3-position. Additionally, the 3-carbaldehyde is a preferred starting material for Vilsmeier-Haack formylation and subsequent palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl groups [2].

Organic Synthesis Building Block Reactivity

Optimal Application Scenarios for Imidazo[1,2-a]pyrazine-3-carbaldehyde (CAS 106012-58-2) Based on Quantitative Evidence


Antileishmanial Drug Discovery: Synthesis of Casein Kinase 1 Inhibitors

Procure Imidazo[1,2-a]pyrazine-3-carbaldehyde to serve as the key starting material for the synthesis of C2-modified imidazo[1,2-a]pyrazine derivatives. These derivatives have demonstrated potent inhibition of Leishmania major casein kinase 1 (L-CK1.2) with IC50 values in the low micromolar range, a property not achievable with 2- or 8-substituted regioisomers [1]. The 3-carbaldehyde group enables essential SAR exploration at the 2-position, leading to compounds with improved antileishmanial activity and selectivity over human CK1 isoforms [2].

Antibacterial Anti-Virulence Agent Development: Targeting Bacterial Type IV Secretion

Use Imidazo[1,2-a]pyrazine-3-carbaldehyde as the privileged scaffold for constructing 8-amino substituted derivatives that inhibit the VirB11 ATPase HP0525. These compounds disrupt bacterial type IV secretion systems in Gram-negative pathogens, offering a novel anti-virulence strategy [3]. The 3-carbaldehyde regioisomer is essential for activity; 2-substituted analogs and other heterocyclic cores are inactive, underscoring the need for precise procurement [4].

Kinase Inhibitor Lead Generation: CHK1, SYK, and PI3K Targeted Libraries

Leverage Imidazo[1,2-a]pyrazine-3-carbaldehyde to generate focused libraries of kinase inhibitors. The scaffold has been validated in the development of potent CHK1 inhibitors (IC50 values down to 0.06 nM for PI3Kα/mTOR dual inhibitors) and selective SYK inhibitors, including clinical candidate GS-9973 [5][6]. The 3-carbaldehyde provides a versatile handle for introducing diverse substituents that optimize kinase selectivity and pharmacokinetic properties.

Process Chemistry: High-Temperature Reactions Requiring Thermal Stability

Select Imidazo[1,2-a]pyrazine-3-carbaldehyde over its 5,6,7,8-tetrahydro derivative for reactions requiring elevated temperatures or prolonged heating. The aromatic parent compound exhibits a 25°C higher thermal decomposition onset (210°C vs. 185°C) and a higher melting point (~155°C vs. ~100°C), ensuring greater stability and fewer byproducts during multi-step syntheses .

Technical Documentation Hub

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